(3S)-3-hydroxy-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
CAS No.:
Cat. No.: VC18822993
Molecular Formula: C12H19NO5
Molecular Weight: 257.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19NO5 |
|---|---|
| Molecular Weight | 257.28 g/mol |
| IUPAC Name | (3S)-3-hydroxy-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid |
| Standard InChI | InChI=1S/C12H19NO5/c1-11(2,3)18-10(17)13-7-4-5-12(13,9(15)16)6-8(7)14/h7-8,14H,4-6H2,1-3H3,(H,15,16)/t7?,8-,12?/m0/s1 |
| Standard InChI Key | MMWLYNIDGURLNG-XIGTVVQJSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C2CCC1(C[C@@H]2O)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2CCC1(CC2O)C(=O)O |
Introduction
(3S)-3-hydroxy-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid is a complex organic compound featuring a bicyclic framework with a nitrogen atom, classified as an azabicyclic compound. It includes functional groups such as a hydroxyl group at the 3-position and a carboxylic acid group at the 1-position, along with a tert-butyl carbamate moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activity.
Synthesis
The synthesis of (3S)-3-hydroxy-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid typically involves multiple steps, often employing techniques like chromatography for purification and NMR spectroscopy for structural confirmation.
Chemical Reactions
This compound can participate in various chemical reactions, including esterification using coupling agents like DCC and oxidation reactions with agents such as potassium permanganate.
Biological Activity
The compound's mechanism of action involves interactions with biological targets, such as enzymes, which can lead to significant biological effects, including enzyme inhibition.
Applications
It has potential applications in medicinal chemistry and drug development, serving as a synthetic intermediate and a tool for biological investigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume